![molecular formula C7H6BrN3 B1294027 5-溴-3-甲基-1H-吡唑并[3,4-c]吡啶 CAS No. 929617-30-1](/img/structure/B1294027.png)

5-溴-3-甲基-1H-吡唑并[3,4-c]吡啶

描述

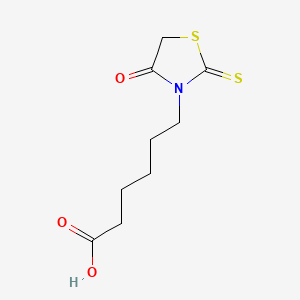

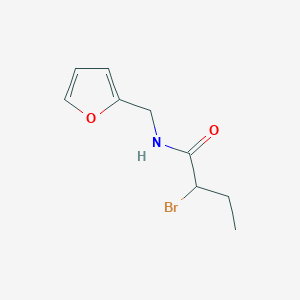

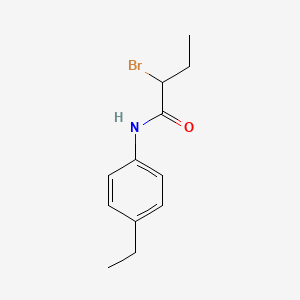

5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core structure with a bromine atom and a methyl group as substituents. This compound serves as a key intermediate in the synthesis of various polyheterocyclic compounds and has potential applications in medicinal chemistry due to its structural similarity to several biologically active molecules.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]pyridine derivatives has been reported through various methods. For instance, the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine has been achieved, which includes the formation of different coordination geometries and the use of supramolecular interactions . Another study describes the systematic approach to synthesize novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes . Additionally, a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives have been synthesized, starting with iodination and followed by copper-catalyzed coupling reactions .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structures of mononuclear complexes have been determined, revealing different coordination spheres and the formation of 3D supramolecular networks . The structure of new 6-bromo-imidazo[4,5-b]pyridine derivatives has been confirmed using monocrystalline X-ray crystallography, and intermolecular contacts have been analyzed through Hirshfeld surface analysis .

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-b]pyridine derivatives has been explored in various chemical reactions. These compounds have been used as precursors for the construction of new polyheterocyclic ring systems, demonstrating their versatility in heterocyclic synthesis . The reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones has led to the formation of new pyrazolo[3,4-b]pyridines . Additionally, an ultrasound-promoted regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines has been reported, showcasing an efficient method for the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives have been studied, including their photoluminescent properties and antibacterial activities. The ligand and its complexes have been investigated for their photoluminescent properties in methanol solution at room temperature . The antibacterial and antioxidant properties of various sulfonamide-linked pyrazolo[3,4-b]pyridine derivatives have also been evaluated, with some compounds showing significant activity . Theoretical calculations using DFT and TD-DFT methods have been carried out to further understand the electronic properties of these molecules .

科学研究应用

合成新的多杂环环系统

化合物“5-溴-3-甲基-1H-吡唑并[3,4-c]吡啶”已被用作合成各种多杂环环系统的前体。这些包括形成吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶衍生物、吡唑并[5,1-c]三嗪衍生物和其他复杂的杂环化合物。这些合成的化合物显示出潜在的抗菌性质(Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019)。

抗菌和抗氧化性质

研究表明合成了与各种磺胺衍生物相关的5-溴-3-甲基-1H-吡唑并[3,4-c]吡啶衍生物。这些化合物对革兰氏阳性和阴性细菌菌株表现出显著的抗菌活性。此外,它们显示出中等到良好的抗氧化性质,暗示在生物医学领域可能有应用(Variya, Panchal, & Patel, 2019)。

镇痛和抗炎活性

从5-溴-1H-吡唑并[3,4-b]吡啶合成的一系列7-氮杂吲哚-香豆素衍生物已被评估其抗炎和镇痛活性。某些衍生物表现出显著的抗炎和镇痛活性,与消炎痛和双氯芬酸钠等标准药物相当(Chamakuri, Muppavarapu, & Yellu, 2016)。

光反应和质子转移

涉及5-溴-3-甲基-1H-吡唑并[3,4-c]吡啶衍生物的研究表明其能够展示不同类型的光反应,包括激发态分子内和分子间质子转移。这些独特性质使得这些化合物在光物理应用中有潜在用途(Vetokhina et al., 2012)。

超声波促进合成融合多环化合物

超声波促进合成5-溴-3-甲基-1H-吡唑并[3,4-b]吡啶的融合多环衍生物提供了一种快速高效的方法,以高产率生产这些化合物。这种方法在推进复杂有机化合物的合成方面具有重要意义(Nikpassand et al., 2010)。

氢键结构的形成

对5-溴-3-甲基-1H-吡唑并[3,4-b]吡啶衍生物的研究有助于理解氢键结构和分子聚集的形成,这对于分子相互作用和晶体工程的研究至关重要(Quiroga et al., 2010)。

生物医学应用

该化合物及其衍生物已被广泛研究其生物医学应用。这包括它们作为嘌呤生物化学反应中的抗代谢物,具有显著的抗锥虫活性(Donaire-Arias et al., 2022)。

安全和危害

未来方向

1H-pyrazolo[3,4-b]pyridines, including 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, have been the subject of numerous studies and patents, indicating a strong interest in this class of compounds . Future research will likely continue to explore the diversity of the substituents, synthetic methods, and biomedical applications of these compounds .

属性

IUPAC Name |

5-bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-5-2-7(8)9-3-6(5)11-10-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJNRVAWKYSENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(N=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649372 | |

| Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |

CAS RN |

929617-30-1 | |

| Record name | 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929617-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

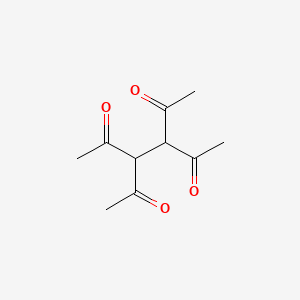

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。